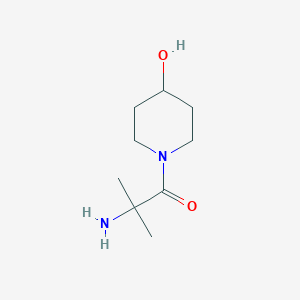
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one: is a chemical compound with a unique structure that includes an amino group, a hydroxypiperidinyl group, and a methylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the preparation of a piperidinyl intermediate through a series of reactions, including cyclization and hydroxylation.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group.
Methylation: The final step involves the methylation of the propanone backbone to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, secondary amines, and substituted piperidines.
Scientific Research Applications
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-hydroxypiperidin-1-yl)ethan-1-one
- 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride
Uniqueness
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, hydroxypiperidinyl group, and methylpropanone backbone makes it a versatile compound for various applications.
Biological Activity
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one, commonly referred to as a piperidinyl compound, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a hydroxypiperidine moiety, and is often studied for its implications in various therapeutic areas.
The compound's chemical properties are essential for understanding its biological activity. The molecular formula is C9H19ClN2O2, with a molecular weight of approximately 222.71 g/mol. It is typically encountered as a hydrochloride salt, which enhances its solubility and stability in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight | 222.71 g/mol |
| CAS Number | 1220033-45-3 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions .
Neuropharmacological Effects
- Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways.
- Serotonin Receptor Interaction : It may also interact with serotonin receptors, which could explain its effects on mood and anxiety disorders.
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound, particularly in the context of neuropharmacology:
- Case Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties that may be linked to dopaminergic activity .
- Case Study 2 : In vitro studies showed that this compound could enhance the release of serotonin in cultured neurons, indicating a potential antidepressant effect .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Toxicological evaluations have indicated that at high doses, the compound may exhibit neurotoxic effects, emphasizing the need for careful dosage regulation in therapeutic applications .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,10)8(13)11-5-3-7(12)4-6-11/h7,12H,3-6,10H2,1-2H3 |
InChI Key |
ZTOBLGJJUDAPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















